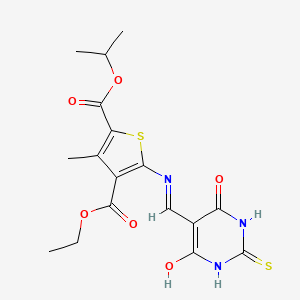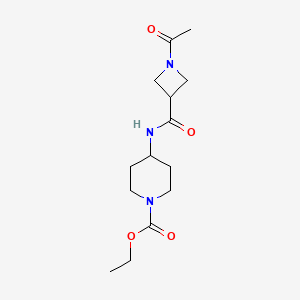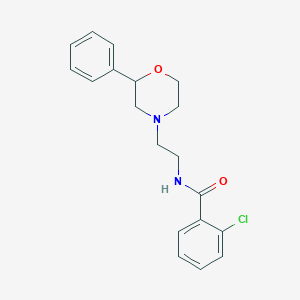![molecular formula C11H9F2NO6 B2439360 (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid CAS No. 924873-01-8](/img/structure/B2439360.png)
(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of acrylic acid, which is a simple carboxylic acid. The molecule contains a difluoromethoxy group, a methoxy group, and a nitro group attached to a phenyl ring. These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, with the difluoromethoxy, methoxy, and nitro groups as substituents, and an acrylic acid moiety .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and difluoromethoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the nitro group could potentially make the compound explosive under certain conditions .Applications De Recherche Scientifique
Chemical Reactions and Derivatives
- The reaction of similar nitroacrylates with toluene and titanium tetrachloride produces various chemical compounds, including benzoxazines and aldehydes, demonstrating the potential reactivity of (2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid in synthetic chemistry (Hirotani & Zen, 1994).
Asymmetric Hydrogenation
- Asymmetric hydrogenation of similar acrylic acids yields products with high optical purity, indicating that this compound might be amenable to similar asymmetric synthesis processes (Stoll & Süess, 1974).
Anti-Malarial Agents
- Derivatives of similar acrylic acids have been developed as novel leads for anti-malarial agents, suggesting potential pharmaceutical applications for this compound (Wiesner et al., 2003).
Photohydrolysis in Polyelectrolyte Films
- In studies involving poly(acrylic acid), esterified compounds are incorporated into films and undergo photohydrolysis upon UV exposure. This suggests potential applications of this compound in materials science and photoreactive films (Jensen et al., 2004).
Antibacterial Activities
- Similar compounds to this compound have shown strong antibacterial activities against Staphylococcus aureus, indicating its potential as an antimicrobial agent (Hirao et al., 1971).
Synthesis of Cyclic Compounds
- The catalytic hydrogenation of similar esters leads to various cyclic compounds, highlighting the utility of this compound in the synthesis of cyclic hydroxamic acids and lactams (Hartenstein & Sicker, 1993).
Synthesis of Carbostyrils
- The reduction cyclization of similar propionic acids has been used to synthesize carbostyrils, suggesting that this compound could be used in similar syntheses (McCord et al., 1985).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO6/c1-19-8-4-6(2-3-10(15)16)7(14(17)18)5-9(8)20-11(12)13/h2-5,11H,1H3,(H,15,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJRBVVPAMPCOH-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2439283.png)

![6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2439285.png)


![7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2439290.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2439292.png)
![4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2439293.png)
![1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2439296.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2439298.png)
